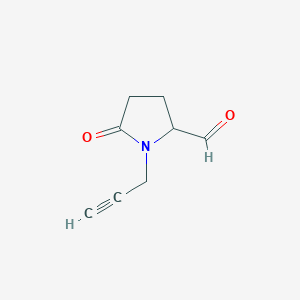
5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-2-carbaldehyde is a chemical compound with the molecular formula C8H9NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen under visible light-induced oxidative conditions. This reaction does not require an external photosensitizer and proceeds under mild conditions to afford the corresponding formamides in good yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the alkyne group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like molecular oxygen, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of light or other energy sources to drive the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.
Applications De Recherche Scientifique
5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-2-carbaldehyde involves its interaction with molecular targets through various pathways. For example, in oxidative formylation reactions, the compound acts as a photosensitizer, generating singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways . These reactive oxygen species then participate in further chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-2,5-dione: A versatile scaffold used in drug discovery for its biological activity.
N-(prop-2-yn-1-yl)pyrrolidine: A related compound with similar structural features and reactivity.
Imidazo[1,2-a]pyridines: Compounds with a similar alkyne group and used in various synthetic applications.
Uniqueness
5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-2-carbaldehyde is unique due to its specific combination of functional groups, including the alkyne and aldehyde groups, which confer distinct reactivity and potential for diverse chemical transformations. Its ability to act as a photosensitizer in oxidative reactions further distinguishes it from other similar compounds.
Propriétés
Numéro CAS |
99557-24-1 |
|---|---|
Formule moléculaire |
C8H9NO2 |
Poids moléculaire |
151.16 g/mol |
Nom IUPAC |
5-oxo-1-prop-2-ynylpyrrolidine-2-carbaldehyde |
InChI |
InChI=1S/C8H9NO2/c1-2-5-9-7(6-10)3-4-8(9)11/h1,6-7H,3-5H2 |
Clé InChI |
ISMZAIDWSPHSKA-UHFFFAOYSA-N |
SMILES canonique |
C#CCN1C(CCC1=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





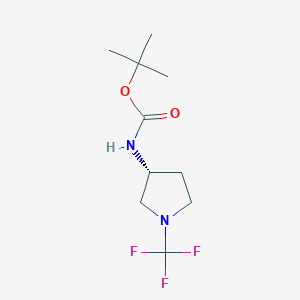

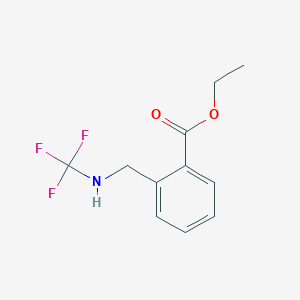
![3-Methyl-1-(prop-2-en-1-yl)bicyclo[2.2.1]heptane](/img/structure/B13944539.png)
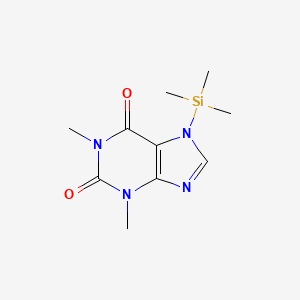

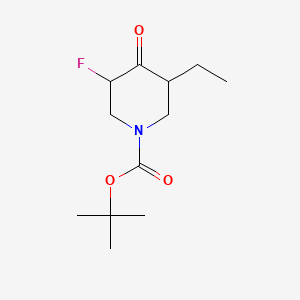

![6,7-Dimethoxy-3-[4-(4-pyridin-2-ylpiperazin-1-yl)butyl]chromen-4-one](/img/structure/B13944561.png)


